Sorbitol 3-phosphate

Non-enzymatic glycation AGE formation Diabetic complications

Sorbitol 3-phosphate (S3P, D-glucitol 3-phosphate) is a phosphorylated polyol metabolite within the aldose reductase-linked polyol pathway. Identified via 31P NMR in mammalian lens and erythrocytes, endogenous concentrations are estimated at ~13 µmol/L in normal human erythrocytes and rise many-fold under hyperglycemic conditions.

Molecular Formula C6H15O9P
Molecular Weight 262.15 g/mol
CAS No. 121955-14-4
Cat. No. B040505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitol 3-phosphate
CAS121955-14-4
Synonymssorbitol 3-phosphate
sorbitol-3-phosphate
Molecular FormulaC6H15O9P
Molecular Weight262.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O
InChIInChI=1S/C6H15O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1
InChIKeyRSCVCIHYYQHRMQ-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorbitol 3-Phosphate (CAS 121955-14-4) for Metabolic & Diabetic Pathway Research: Procurement-Relevant Baseline


Sorbitol 3-phosphate (S3P, D-glucitol 3-phosphate) is a phosphorylated polyol metabolite within the aldose reductase-linked polyol pathway [1]. Identified via 31P NMR in mammalian lens and erythrocytes, endogenous concentrations are estimated at ~13 µmol/L in normal human erythrocytes and rise many-fold under hyperglycemic conditions [2]. The compound is functionally defined as a monoalkyl phosphate (C6H15O9P, MW 262.15) phosphorylated specifically at the C3 hydroxyl of the sorbitol backbone, distinguishing it from the more widely studied sorbitol 6-phosphate (phosphorylated at C6) and from fructose 3-phosphate (F3P), which shares the 3-phosphorylation motif but on a ketose rather than an alditol scaffold [1][3].

Why Sorbitol 3-Phosphate Cannot Be Replaced by Other Polyol Phosphates in Mechanistic Studies


Sorbitol 3-phosphate’s biochemical identity is defined by three interdependent parameters—phosphorylation position, sugar backbone, and downstream chemical reactivity—that no single analog simultaneously recapitulates. Substituting S3P with sorbitol 6-phosphate confounds phosphorylation-site-dependent effects: S6P is a competitive inhibitor of phosphoglucose isomerase (Ki = 40–61 µM across isoforms) [1], whereas S3P shows no documented isomerase inhibition. Substituting with fructose 3-phosphate recapitulates the 3-phosphorylation motif but introduces a ketose backbone that makes F3P a potent non-enzymatic glycating agent [2]; S3P, consistent with its alditol structure, is described as metabolically inert with respect to glycation [3]. Substituting with unphosphorylated sorbitol eliminates the phosphorylation-dependent signaling and metabolic routing entirely. These three divergences mean that procurement of the exact CAS 121955-14-4 compound is essential when the focus is on 3-phosphorylation-specific polyol pathway bifurcation, differential glycation risk assessment, or aldose reductase inhibitor (ARI) pharmacodynamic readout discrimination between sorbitol-derived and fructose-derived metabolite pools [2][4].

Quantitative Differentiation Evidence: Sorbitol 3-Phosphate vs. Closest Analogs


Glycation Potential: Sorbitol 3-Phosphate vs. Fructose 3-Phosphate — An Inert vs. Potent Glycating Paradigm

The primary functional divergence between sorbitol 3-phosphate and its closest structural analog, fructose 3-phosphate, lies in non-enzymatic glycation capacity. Fructose 3-phosphate has been explicitly characterized as a 'potent glycating agent' relative to other glycolytic intermediates including fructose itself [1]. In the diabetic rat lens model, increased F3P concentrations precede cataract development and are causally linked to protein crosslinking via 3-deoxyglucosone formation [2]. In contrast, sorbitol 3-phosphate is consistently described in the literature as an inert polyol metabolite that does not participate in glycation chemistry, a difference attributed to its alditol backbone lacking a reactive carbonyl moiety [3]. This divergence is functionally material: when selecting between the two 3-phosphorylated polyol pathway metabolites for glycation-focused assays, only F3P carries the glycation liability; S3P serves as the non-glycating pathway control.

Non-enzymatic glycation AGE formation Diabetic complications

Phosphoglucose Isomerase (PGI) Inhibition: Sorbitol 3-Phosphate vs. Sorbitol 6-Phosphate

Sorbitol 6-phosphate is a well-characterized competitive inhibitor of phosphoglucose isomerase (PGI), with Ki values of 61 µM (cytosolic isoform) and 40 µM (chloroplastic isoform) in apple leaf preparations [1]. This inhibition arises because S6P acts as a transition-state analog of the enediol intermediate in the PGI catalytic cycle [2]. In contrast, sorbitol 3-phosphate has not been reported to inhibit PGI or any other glycolytic isomerase. The mechanistic basis for this differential is steric/electronic: the phosphate at C6 positions Sor6P to mimic the enediol intermediate geometry, whereas phosphorylation at C3 places the phosphate group at a site that does not correspond to the isomerase active-site architecture. No published Ki, IC50, or inhibition data exist for S3P against PGI, consistent with a lack of inhibitory activity [3].

Enzyme inhibition Glycolysis regulation Phosphoglucose isomerase

Tissue-Level Concentration Dynamics: Sorbitol 3-Phosphate vs. Fructose 3-Phosphate in Diabetic vs. Normal Erythrocytes

In normal human erythrocytes, both S3P and F3P are detected at estimated concentrations of ~13 µmol/L cells by 31P NMR [1]. However, their accumulation dynamics under diabetic conditions diverge: following epalrestat (aldose reductase inhibitor) treatment in diabetic patients, both S3P and F3P levels were significantly reduced [2]. Critically, in essential fructosuria patients, F3P accumulates to 45–200 µmol/L (3–15× normal), while S3P is only 'increased to a lesser degree' [3]. This differential accumulation pattern indicates that S3P and F3P pools are independently regulated—S3P production depends primarily on aldose reductase/sorbitol flux, whereas F3P production can be driven by direct fructose phosphorylation via a 3-phosphokinase that bypasses the aldose reductase step [1][4]. Procuring the correct compound is therefore essential when measuring polyol pathway flux specifically through the sorbitol branch (requiring S3P) vs. the fructose branch (requiring F3P).

31P NMR metabolomics Erythrocyte metabolism Diabetes biomarkers

Metabolic Fate: Sorbitol 3-Phosphate as Aldolase Substrate vs. Fructose 3-Phosphate in the Mature Rat Lens

In mature rat lens, both S3P and F3P can be cleaved by an aldolase-like mechanism into three-carbon products, but the cleavage products and downstream metabolic consequences differ. 13C tracer studies demonstrated that S3P is split into unlabeled glycerol and 13C1-α-glycerophosphate, while F3P yields unlabeled glycerol and 13C1-dihydroxyacetone phosphate (DHAP) [1]. This product divergence is stoichiometrically determined: S3P (6-carbon alditol-3-phosphate) and F3P (6-carbon ketose-3-phosphate) produce different triose-phosphate species upon aldol cleavage. In the diabetic lens, this contributes to the observed increase in α-glycerophosphate levels, which is a known feature of polyol pathway activation [2]. The quantitative contribution of S3P vs. F3P to the α-glycerophosphate pool has not been kinetically resolved in a head-to-head comparison, but the tracer evidence confirms distinct metabolic routing.

Lens metabolism Aldolase cleavage Glycerophosphate production

Differential Pharmacodynamic Response to Aldose Reductase Inhibitors: S3P vs. F3P in Diabetic Rat Lens

A key functional distinction between S3P and F3P is their differential responsiveness to aldose reductase inhibitor (ARI) vs. insulin intervention. In streptozotocin-diabetic rat lenses, orally administered sorbinil (an ARI) eliminated S3P, whereas intramuscularly injected insulin obliterated F3P [1]. This indicates that S3P formation is coupled to aldose reductase activity (sorbitol → S3P via a 3-kinase), while F3P formation is more directly linked to hyperglycemia-driven fructose metabolism [1][2]. In rabbit lenses incubated with 20 mM glucose, ARI addition reduced both sorbitol and S3P immediately, whereas α-glycerophosphate reduction was delayed [3]. These pharmacodynamic response kinetics provide a mechanistic basis for using S3P as a proximal readout of aldose reductase inhibition efficacy, distinct from F3P or α-glycerophosphate.

Aldose reductase inhibitor Sorbinil Pharmacodynamics Polyol pathway

High-Confidence Application Scenarios for Sorbitol 3-Phosphate (CAS 121955-14-4) in Research and Development


Aldose Reductase Inhibitor (ARI) Pharmacodynamic Biomarker Development

S3P is the proximal metabolite for directly measuring aldose reductase target engagement, as evidenced by its selective elimination upon ARI treatment (sorbinil) in diabetic rat lens, in contrast to F3P which is cleared by insulin . Researchers developing next-generation ARIs for diabetic complications can use S3P as a pathway-specific pharmacodynamic readout that avoids the insulin-dependent confounding inherent to F3P or sorbitol measurements. The immediate reduction kinetics observed by real-time 31P NMR in incubated rabbit lenses further support its use in time-resolved target-engagement assays .

Non-Glycating Control in Advanced Glycation End-Product (AGE) Formation Studies

Because S3P is an inert polyol that does not participate in non-enzymatic glycation, it serves as the ideal negative control when paired with fructose 3-phosphate in AGE-formation assays . Experimental designs comparing equimolar S3P vs. F3P incubation with lens crystallins or serum albumin can isolate the glycation contribution of the polyol pathway's fructose branch while controlling for phosphate-group effects. This application is directly supported by the contrasting glycation potency data: F3P is a potent glycating agent, while S3P lacks the reactive carbonyl necessary for Maillard chemistry .

31P NMR Metabolomics Standard for Polyol Pathway Flux Analysis

S3P resonates at a characteristic 6.5 ppm chemical shift in 31P NMR spectra, distinct from F3P (5.8 ppm) and other phosphorylated metabolites, providing a unique spectroscopic signature for unambiguous identification in complex tissue extracts . Its baseline concentration of ~13 µmol/L in normal human erythrocytes (established by Petersen et al. 1990) provides a reference point for quantitative metabolomics . For researchers employing 31P NMR to profile diabetic tissue metabolism, authentic S3P standard is required for chemical shift calibration and quantification, as it is not commerically available as a common metabolite standard in generic mixtures.

Tracer-Based Metabolic Flux Studies of Sorbitol Branch vs. Fructose Branch in the Polyol Pathway

The distinct aldolase cleavage products of S3P (α-glycerophosphate) vs. F3P (dihydroxyacetone phosphate) make S3P essential for 13C metabolic flux analysis aimed at quantifying carbon flow specifically through the sorbitol branch of the polyol pathway . When using 13C1-glucose as tracer, the observation of 13C1-α-glycerophosphate specifically reports on S3P aldol cleavage, whereas 13C1-DHAP reports on F3P cleavage . This metabolic routing divergence means that authentic S3P is required as a reference standard for identifying and quantifying the α-GP isotopologue derived from the sorbitol branch, particularly in tissues with active polyol metabolism such as lens, nerve, and kidney.

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